7,8-Dihydroxy-4,15-diacetoxyscirpenol

Description

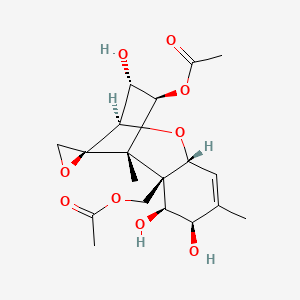

Structure

2D Structure

3D Structure

Properties

CAS No. |

25861-69-2 |

|---|---|

Molecular Formula |

C19H26O9 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

[(1S,2R,3S,4R,7R,9R,10R,11S,12S)-11-acetyloxy-3,4,10-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C19H26O9/c1-8-5-11-18(6-25-9(2)20,14(24)12(8)22)17(4)15(27-10(3)21)13(23)16(28-11)19(17)7-26-19/h5,11-16,22-24H,6-7H2,1-4H3/t11-,12-,13-,14-,15-,16-,17-,18-,19+/m1/s1 |

InChI Key |

ARKWUSFUCGIADI-LQTPHHOGSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H]([C@@H]1O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Canonical SMILES |

CC1=CC2C(C(C1O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

Origin of Product |

United States |

Mycology and Biosynthetic Pathways of 7,8 Dihydroxy 4,15 Diacetoxyscirpenol

Fungal Producers and Associated Species

The production of 7,8-Dihydroxy-4,15-diacetoxyscirpenol is intrinsically linked to specific fungal species, primarily within the genus Fusarium. This compound is a modified form of the more commonly known trichothecene (B1219388), 4,15-diacetoxyscirpenol (DAS). nih.govwikipedia.org

Identification of Primary Fungal Genera (e.g., Fusarium spp.)

The trichothecenes are a class of sesquiterpenoid mycotoxins produced by several genera of filamentous fungi, including Fusarium, Myrothecium, Stachybotrys, Trichothecium, and Trichoderma. nih.govresearchgate.net However, the production of this compound and its immediate precursor, 4,15-diacetoxyscirpenol (DAS), is most prominently associated with the genus Fusarium. wikipedia.orgnih.goveuropa.eu These fungi are significant plant pathogens, causing diseases like Fusarium head blight in cereal crops, which can lead to the contamination of grains with mycotoxins. frontiersin.orgpnas.org

Role of Specific Fusarium Species (e.g., F. equiseti) in Production

Within the Fusarium genus, specific species are recognized as key producers. Research has explicitly identified Fusarium equiseti as a producer of this compound. nih.gov In a study screening various Fusarium strains, four modified forms of 4,15-diacetoxyscirpenol, including 7,8-dihydroxydiacetoxyscirpenol, were successfully purified from cultures of F. equiseti. nih.gov Other species such as F. poae and F. sporotrichioides are also known producers of the parent compound, 4,15-diacetoxyscirpenol. nih.gov

Table 1: Fungal Producers of this compound and Related Precursors

| Fungal Genus | Specific Species | Produced Compound(s) |

|---|---|---|

| Fusarium | F. equiseti | This compound, 4,15-diacetoxyscirpenol, and other modified forms. nih.gov |

| F. poae | 4,15-diacetoxyscirpenol. nih.gov |

Elucidation of Trichothecene Core Biosynthesis and Subsequent Modifications

The formation of this compound is a multi-step process that begins with the synthesis of a common trichothecene core structure, which is then subjected to a series of enzymatic modifications. These reactions are governed by a cluster of genes known as TRI genes. nih.govtandfonline.com

General Pathway from Farnesyl Pyrophosphate to Trichodiene (B1200196) and Oxidized Intermediates

The biosynthesis of all trichothecenes originates from the primary metabolite farnesyl pyrophosphate (FPP). researchgate.netrealtimelab.comnih.govmdpi.com The key steps are as follows:

Cyclization of FPP: The pathway is initiated by the enzyme trichodiene synthase, encoded by the TRI5 gene. This enzyme catalyzes the cyclization of FPP to form the sesquiterpene hydrocarbon, trichodiene, which is the first specific precursor for all trichothecenes. realtimelab.comresearchgate.netnih.gov

Oxygenation of Trichodiene: Trichodiene then undergoes a series of complex oxygenation reactions. These steps are catalyzed by a cytochrome P450 monooxygenase encoded by the TRI4 gene. realtimelab.comresearchgate.net This enzyme introduces multiple oxygen atoms into the trichodiene molecule, leading to the formation of intermediates such as isotrichotriol. realtimelab.comresearchgate.net

Isomerization and Cyclization: The oxidized intermediate, isotrichotriol, subsequently undergoes a non-enzymatic isomerization and cyclization to form isotrichodermol, which contains the characteristic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure of trichothecenes. realtimelab.comresearchgate.net Further enzymatic steps, including acetylation, lead to the formation of 4,15-diacetoxyscirpenol (DAS).

Enzymatic Steps and Gene Clusters Involved in this compound Formation

The biosynthesis of trichothecenes is controlled by a set of genes typically organized in a cluster. frontiersin.orgpnas.orgtandfonline.com In Fusarium, these genes are found at several loci, including a core 12-gene TRI cluster. tandfonline.comacs.org The structural diversity of trichothecenes arises from the varied activities of the enzymes encoded by these genes, particularly the tailoring enzymes that modify the core structure. nih.gov

The formation of this compound involves further hydroxylation of the 4,15-diacetoxyscirpenol (DAS) molecule at the C-7 and C-8 positions. This transformation is carried out by specific enzymes, primarily cytochrome P450 monooxygenases.

Cytochrome P450 monooxygenases are crucial for the structural diversification of trichothecenes by catalyzing hydroxylation reactions at various positions on the core structure. nih.gov

The hydroxylation at the C-8 position is a critical step in the pathway leading to this compound. This reaction is catalyzed by a specific cytochrome P450 monooxygenase encoded by the TRI1 gene. nih.govresearchgate.netscilit.com Studies involving the disruption of the TRI1 gene in Fusarium sporotrichioides demonstrated that its absence blocks the production of all C-8 oxygenated trichothecenes, resulting in the accumulation of the precursor, 4,15-diacetoxyscirpenol. nih.govresearchgate.netscilit.com This confirms that the TRI1 enzyme is responsible for adding the hydroxyl group at the C-8 position.

The presence of a hydroxyl group at the C-7 position is the final modification required to form this compound. While the specific P450 enzyme responsible for C-7 hydroxylation in this particular pathway is less characterized than TRI1, the isolation of both 7-hydroxydiacetoxyscirpenol and 7,8-dihydroxydiacetoxyscirpenol from F. equiseti cultures suggests a sequential hydroxylation process. nih.gov It is hypothesized that DAS is first hydroxylated at either the C-7 or C-8 position, followed by a second hydroxylation at the remaining position to yield the final compound.

Table 2: Key Genes and Enzymes in the Biosynthesis of this compound

| Gene | Encoded Enzyme | Function in Biosynthetic Pathway |

|---|---|---|

| TRI5 | Trichodiene Synthase | Cyclization of farnesyl pyrophosphate (FPP) to trichodiene. realtimelab.comresearchgate.netnih.gov |

| TRI4 | Cytochrome P450 Monooxygenase | Catalyzes multiple oxygenations of trichodiene to form oxidized intermediates like isotrichotriol. realtimelab.comresearchgate.net |

An In-depth Look at the Chemical Compound this compound

A detailed examination of the mycology, biosynthetic pathways, and environmental factors related to the trichothecene mycotoxin.

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various genera of fungi, including Fusarium, Myrothecium, Stachybotrys, and Trichoderma. nih.govnih.gov These compounds are characterized by a common 12,13-epoxytrichothec-9-ene core structure and are classified into four main types (A, B, C, and D) based on their chemical functionalities. nih.gov Type A trichothecenes, such as this compound, are distinguished by the presence of a hydroxyl or ester group at the C-8 position. nih.gov

The biosynthesis of trichothecenes is a complex process involving a series of enzymatic reactions encoded by a cluster of genes known as Tri genes. nih.gov The pathway begins with the cyclization of farnesyl pyrophosphate to form the initial trichothecene precursor, trichodiene. researchgate.net Subsequent oxygenation and esterification steps, catalyzed by various enzymes including cytochrome P450 monooxygenases and acyltransferases, lead to the vast diversity of trichothecene structures observed in nature. nih.govnih.gov

Role of Acyltransferases (e.g., TRI16) in Acetylation and Diversification

Acyltransferases play a pivotal role in the diversification of trichothecenes by catalyzing the addition of acyl groups to the core trichothecene structure. One such enzyme, TRI16, is an acyltransferase that has been shown to be crucial for the esterification of the C-8 position during the biosynthesis of certain trichothecenes. nih.govasm.org

In Fusarium sporotrichioides, the Tri16 gene is located adjacent to the Tri1 gene, which encodes a cytochrome P450 monooxygenase responsible for the hydroxylation of C-8. nih.govasm.org The sequential action of TRI1 and TRI16 is essential for the production of highly toxic type A trichothecenes like T-2 toxin. nih.gov Disruption of the Tri16 gene in F. sporotrichioides results in the accumulation of the C-8 hydroxylated intermediate, neosolaniol (B1681912), and blocks the production of C-8 esterified compounds. asm.org This demonstrates the critical function of TRI16 in the final steps of T-2 toxin biosynthesis. asm.org

The diversity of trichothecene chemotypes produced by different fungal species and strains can often be attributed to variations in the presence and functionality of acyltransferase genes like Tri16. nih.gov For instance, strains that produce 4,15-diacetoxyscirpenol (DAS) may possess a non-functional Tri1 gene, thereby preventing the initial hydroxylation at C-8 required for subsequent acylation by TRI16. nih.gov

Other acyltransferases, such as TRI3 and TRI18, are also involved in the modification of the trichothecene scaffold at different positions, further contributing to the structural diversity of this mycotoxin family. acs.org

Proposed Biosynthetic Precursors of this compound

The biosynthesis of this compound is believed to proceed through a series of precursor molecules. A key proposed precursor is 7,8-dihydroxy-3,4,15-triacetoxyscirpenol. nih.govnih.gov It is hypothesized that this compound serves as a common intermediate in the biosynthetic pathways leading to both type A and type B trichothecenes. nih.govnih.gov

In the proposed pathway, 7,8-dihydroxy-3,4,15-triacetoxyscirpenol can be deacetylated to form other hydroxylated trichothecenes. nih.gov For instance, the formation of pentahydroxyscirpene is thought to occur through the deacetylation of 7,8-dihydroxy-3,4,15-triacetoxyscirpenol when the subsequent oxidation step at C-8 is impaired. nih.gov

The presence of various acetylated precursors, such as 3-acetyldeoxynivalenol (B190510) (3ADON) and 15-acetyldeoxynivalenol (B30657) (15ADON), in different Fusarium strains highlights the role of specific esterases, like the one encoded by the Tri8 gene, in determining the final trichothecene profile. nih.gov

Environmental and Cultural Factors Influencing Fungal Production and Mycotoxin Chemotypes

The production of trichothecenes by fungi is significantly influenced by a variety of environmental and cultural factors. These factors can affect both the growth of the fungus and the expression of the genes involved in mycotoxin biosynthesis, leading to variations in the types and amounts of mycotoxins produced. nih.govaimspress.com

Key environmental factors include:

Temperature: Fungal growth and mycotoxin production generally occur within a specific temperature range, typically between 25 and 30°C. aimspress.com

Water Activity (a_w): A water activity level above 0.78 is generally favorable for fungal growth and subsequent mycotoxin production. aimspress.com

Relative Humidity: High relative humidity, often between 88% and 95%, supports fungal proliferation and mycotoxin synthesis. aimspress.comresearchgate.net

pH: The pH of the substrate can also influence fungal growth and the production of mycotoxins. aimspress.com

Substrate: The type of substrate or host plant can impact which mycotoxins are produced. aimspress.com For example, Fusarium species are common contaminants of cereal grains like wheat, barley, and maize. nih.gov

In addition to these environmental conditions, the specific fungal strain and its genetic makeup are critical determinants of the mycotoxin chemotype. aimspress.com As discussed previously, the presence or absence of functional genes like Tri1 and Tri16 directly influences whether a strain will produce type A trichothecenes like DAS or more complex toxins like T-2 toxin. nih.gov

Climate change is also a growing concern, as shifts in temperature and humidity can alter the geographical distribution of mycotoxigenic fungi and increase the risk of mycotoxin contamination in food and feed. researchgate.net

Metabolism and Biotransformation of 7,8 Dihydroxy 4,15 Diacetoxyscirpenol

Characterization of In Vitro Metabolic Pathways

In vitro studies utilizing liver microsomes and microbial cultures from various species have been instrumental in elucidating the primary metabolic pathways of 4,15-diacetoxyscirpenol (DAS). These investigations show that DAS undergoes extensive metabolism through Phase I and Phase II reactions. nih.govresearchgate.net The principal Phase I transformations involve hydrolysis (deacetylation) and hydroxylation, while Phase II metabolism is characterized by conjugation processes. nih.govresearchgate.net

Comparative in vitro studies using liver microsomes from humans, rats, chickens, pigs, goats, and cows have demonstrated that DAS is significantly metabolized across all species, with human liver microsomes showing the highest metabolic capability. nih.gov

Hydrolyzation Reactions and Deacetylation

The most prominent initial metabolic step for DAS is hydrolysis, specifically the deacetylation at the C-4 and/or C-15 positions. nih.govresearchgate.net This reaction is catalyzed by carboxylesterases present in liver microsomes. nih.gov Deacetylation at the C-4 position is a major pathway, leading to the formation of 15-monoacetoxyscirpenol (15-MAS). nih.govnih.gov This metabolite is consistently identified as the main product in studies across multiple species. nih.govresearchgate.net Further deacetylation of 15-MAS at the C-15 position results in the formation of scirpentriol (B1226779) (SCT). nih.govnih.gov This sequential deacetylation represents a significant route in the biotransformation of DAS. nih.gov

Hydroxylation Reactions

Alongside deacetylation, hydroxylation is another key Phase I metabolic pathway for DAS. researchgate.net These reactions primarily occur at the C-7 and C-8 positions of the trichothecene (B1219388) core structure. nih.govresearchgate.net This process leads to the formation of hydroxylated metabolites, such as 7-hydroxy-4,15-diacetoxyscirpenol (7-OH-DAS) and the compound referenced in the subject of this article, 7,8-dihydroxy-4,15-diacetoxyscirpenol. nih.govnih.gov The metabolite 7-OH-DAS has been identified as one of the main metabolites in several species. researchgate.net

Conjugation Processes (e.g., Glucuronidation)

Following Phase I reactions, DAS and its primary metabolites can undergo Phase II conjugation, with glucuronidation being a significant pathway. nih.govresearchgate.net This process involves the attachment of glucuronic acid to the hydroxyl groups of the parent molecule or its metabolites, which generally increases their water solubility and facilitates excretion. In vitro studies have identified several glucuronidated forms, including DAS-3-glucuronide, 15-MAS-3-glucuronide, and 15-MAS-4-glucuronide, as important metabolites in liver cell incubations of most species studied, with the exception of chickens. nih.govresearchgate.net In many species, DAS-3-glucuronide and 15-MAS-3-glucuronide were found in substantial amounts. researchgate.net

Identification and Characterization of Metabolites

The biotransformation of DAS results in a variety of metabolites, which have been identified and characterized through advanced analytical techniques. These metabolites can be broadly categorized as primary metabolites from deacetylation and hydroxylation, and derivatives formed through microbial actions in the gastrointestinal tract. nih.gov

Primary Metabolites (e.g., 4-Deacetyl-DAS, 15-monoacetoxyscirpenol)

The primary and most abundant metabolites of DAS are formed through deacetylation. nih.gov

15-Monoacetoxyscirpenol (15-MAS) : Also known as 4-deacetyl-DAS, this is the principal metabolite of DAS, formed by the hydrolysis of the acetyl group at the C-4 position. nih.govnih.govbioaustralis.com It is the main metabolite observed in studies involving liver microsomes from six different species, including humans. nih.gov

Scirpentriol (SCT) : This metabolite is formed through the subsequent deacetylation of 15-MAS at the C-15 position. nih.govnih.gov

The table below summarizes the primary metabolites formed through deacetylation.

Table 1: Primary Deacetylation Metabolites of 4,15-diacetoxyscirpenol (DAS)| Parent Compound | Metabolic Process | Resulting Metabolite |

|---|---|---|

| 4,15-diacetoxyscirpenol (DAS) | Deacetylation at C-4 | 15-Monoacetoxyscirpenol (15-MAS) |

| 15-Monoacetoxyscirpenol (15-MAS) | Deacetylation at C-15 | Scirpentriol (SCT) |

De-epoxide Derivatives Formed by Microbial Action

A crucial detoxification pathway for trichothecenes, including DAS, involves the action of anaerobic microorganisms found in the gastrointestinal tract of animals. nih.govnih.gov This process, known as de-epoxidation, involves the cleavage of the 12,13-epoxide ring, which is essential for the toxicity of trichothecenes. nih.gov In vitro incubations of DAS with gut microbiota from rats demonstrated a complete transformation into de-epoxy metabolites. nih.gov The primary de-epoxide derivatives identified are deepoxy monoacetoxyscirpenol (B1663939) (deepoxy MAS) and deepoxy scirpentriol (deepoxy SCT). nih.gov

The table below details the metabolites formed by microbial de-epoxidation.

Comparative Metabolic Studies Across Diverse Biological Systems

The metabolism of 4,15-diacetoxyscirpenol (DAS) is a complex process involving several biochemical pathways, with significant variations observed between different species and biological systems. The primary metabolic transformations include deacetylation, hydrolysis, hydroxylation, deepoxidation, and glucuronide conjugation. nih.gov Of particular interest is the hydroxylation pathway, which leads to the formation of this compound.

In vitro studies utilizing liver microsomes from various species, including humans, rats, chickens, pigs, goats, and cows, have demonstrated that DAS is extensively metabolized. researchgate.net The main phase I metabolic reactions are the hydrolysis of the acetyl groups at the C-4 and/or C-15 positions and hydroxylation at the C-7 or C-8 positions. nih.govnih.gov This hydroxylation is a critical step in the formation of this compound. Following phase I metabolism, the resulting metabolites can undergo phase II conjugation, primarily with glucuronic acid. researchgate.net

Comparative in vitro studies have revealed significant species-specific differences in the metabolic profile of DAS. Human liver microsomes have shown the highest capacity to metabolize DAS, with 15-monoacetoxyscirpenol (15-MAS) being the principal metabolite across all six species tested. nih.gov In contrast, glucuronide conjugates of DAS were identified in all tested species except for chickens, suggesting a deficiency in this conjugation pathway in avian species. researchgate.net This metabolic difference may contribute to the higher susceptibility of chickens to DAS toxicity. researchgate.net

The deepoxidation of the 12,13-epoxy ring is another important metabolic pathway, primarily carried out by gastrointestinal and ruminal microflora. nih.gov In vivo studies in rats and mice have shown rapid metabolism and excretion of DAS, with 15-MAS and 7-hydroxy-4,15-diacetoxyscirpenol (7-OH-DAS) being the major metabolites detected. nih.gov Notably, in these in vivo studies, glucuronide conjugates were not detected in urine or feces, in contrast to the in vitro findings. nih.gov

The table below summarizes the key metabolic pathways and metabolites of 4,15-diacetoxyscirpenol observed across different biological systems, highlighting the formation of its hydroxylated derivatives.

| Biological System | Primary Metabolic Pathways | Major Metabolites | Reference |

| Human Liver Microsomes (in vitro) | Deacetylation, Hydroxylation, Glucuronidation | 15-monoacetoxyscirpenol (15-MAS), 7-hydroxy-4,15-diacetoxyscirpenol (7-OH-DAS), DAS-3-glucuronide, 15-MAS-3-glucuronide, 15-MAS-4-glucuronide | nih.govresearchgate.net |

| Rat Liver Microsomes (in vitro) | Deacetylation, Hydroxylation, Glucuronidation | 15-MAS, 7-OH-DAS, Glucuronide conjugates | nih.govresearchgate.net |

| Chicken Liver Microsomes (in vitro) | Deacetylation, Hydroxylation | 15-MAS, 7-OH-DAS (Deficient in glucuronidation) | researchgate.net |

| Pig Liver Microsomes (in vitro) | Deacetylation, Hydroxylation, Glucuronidation | 15-MAS, 7-OH-DAS, Glucuronide conjugates | researchgate.net |

| Goat Liver Microsomes (in vitro) | Deacetylation, Hydroxylation, Glucuronidation | 15-MAS, 7-OH-DAS, Glucuronide conjugates | researchgate.net |

| Cow Liver Microsomes (in vitro) | Deacetylation, Hydroxylation, Glucuronidation | 15-MAS, 7-OH-DAS, Glucuronide conjugates | researchgate.net |

| Rat (in vivo) | Deacetylation, Hydroxylation | 15-MAS, 7-OH-DAS | nih.gov |

| Mouse (in vivo) | Deacetylation, Hydroxylation | 15-MAS, 7-OH-DAS | nih.gov |

| Rumen/Gastrointestinal Flora | Deepoxidation | Deepoxy metabolites | nih.gov |

While this compound has been identified as a modified form of DAS, purified from cultures of Fusarium equiseti, there is limited information available regarding its own metabolic fate after formation. nih.gov The existing research primarily focuses on its generation from the parent compound, DAS. Further studies are required to elucidate the comparative biotransformation and potential subsequent metabolites of this compound across different biological systems.

Analytical Methodologies for 7,8 Dihydroxy 4,15 Diacetoxyscirpenol Research

Advanced Chromatographic and Spectrometric Approaches

Chromatography coupled with mass spectrometry stands as the gold standard for the analysis of mycotoxins, offering high sensitivity and specificity. These instrumental methods are essential for both the unambiguous identification and precise quantification of 7,8-Dihydroxy-4,15-diacetoxyscirpenol.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of trichothecenes. scispace.com For compounds like this compound, which are non-volatile, a derivatization step is required to increase their volatility and thermal stability, making them suitable for GC analysis. scispace.com Trifluoroacetic anhydride (B1165640) is a common derivatizing agent used for this purpose. scispace.com

GC-MS/MS provides enhanced selectivity and sensitivity compared to single-stage MS by utilizing multiple reaction monitoring (MRM). This reduces matrix interference and allows for lower detection limits. nih.gov Although specific applications detailing the GC-MS/MS analysis of this compound are not as prevalent as LC-based methods, the general methodology developed for other type A and B trichothecenes is applicable. scispace.comnih.gov This includes the simultaneous detection of multiple trichothecenes in a single run. nih.gov The method's capability for unequivocal identification makes it a powerful tool in mycotoxin research. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of modified mycotoxins like this compound because it typically does not require derivatization. nih.gov The use of Ultra-Performance Liquid Chromatography (UPLC) further enhances the method by providing higher resolution, shorter analysis times, and increased sensitivity compared to conventional HPLC. nih.gov

Researchers have developed and validated UPLC-MS/MS methods for the simultaneous determination of 4,15-diacetoxyscirpenol (DAS), its modified forms including 7,8-dihydroxydiacetoxyscirpenol (7,8-diHDAS), and other trichothecenes in various cereals. mdpi.comnih.gov In one such method, the retention time for 7,8-diHDAS was 7.4 minutes. mdpi.comresearchgate.net These methods are crucial for understanding the co-occurrence of these mycotoxins. A study analyzing Japanese retail food found 7,8-diHDAS in Job's tears products and corn flour, with a mean concentration of 2 µg/kg in the positive Job's tears samples. mdpi.comnih.gov The validation of these methods often involves spiking experiments to determine recovery rates, precision, and limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com

| Analyte | Retention Time (min) |

|---|---|

| 7,8-diHDAS | 7.4 |

| Neosolaniol (B1681912) (NES) | 7.6 |

| 7-HDAS | 8.2 |

| 4,15-diANIV | 8.8 |

| 4,15-DAS | 9.6 |

| HT-2 toxin | 10.1 |

| T-2 toxin | 10.3 |

High-Resolution Mass Spectrometry (e.g., Q-TOF LC/MS, LC-Orbitrap MS) for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural confirmation of mycotoxins and their metabolites. Techniques like Quadrupole Time-of-Flight (Q-TOF) MS and Orbitrap MS provide highly accurate mass measurements, typically with mass errors below 5 ppm, which allows for the determination of elemental formulas. nih.govmdpi.com

The chemical structures of modified forms of 4,15-DAS, including 7,8-dihydroxydiacetoxyscirpenol, have been unequivocally confirmed using Q-TOF LC/MS alongside NMR spectroscopy. mdpi.comresearchgate.net For instance, the high-resolution electrospray ionization time-of-flight mass spectrometry (HRESI-TOF/MS) of purified 7,8-dihydroxydiacetoxyscirpenol showed an m/z of 416.1917 for the ammonium (B1175870) adduct [M+NH₄]⁺, corresponding to the calculated elemental formula C₁₉H₂₆O₉. mdpi.com LC-Orbitrap MS has also been employed in the analysis of DAS-related compounds, such as its glucosides. mdpi.com These HRMS methods are not only used for qualitative structural elucidation but are also increasingly applied for quantitative analysis, offering high specificity and sensitivity. nih.govmdpi.com

| Compound | Adduct | Measured m/z | Calculated Formula | Calculated Mass |

|---|---|---|---|---|

| 7,8-dihydroxydiacetoxyscirpenol | [M+NH₄]⁺ | 416.1917 | C₁₉H₂₆O₉ | 398.1577 |

Development and Application of Immunological Detection Methods

Immunological methods are based on the specific binding between an antibody and its target antigen. These assays are valued for their high throughput, cost-effectiveness, and suitability for rapid screening of a large number of samples.

Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) for Specific Detection

The indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) is a widely developed immunological format for mycotoxin detection. nih.govnih.gov In this assay, a known amount of antigen (a DAS-protein conjugate) is coated onto a microtiter plate. nih.govnih.gov The sample extract, containing the free toxin, is incubated on the plate along with a specific monoclonal antibody. The free toxin in the sample competes with the coated antigen for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using a secondary, enzyme-labeled antibody and a chromogenic substrate. A lower signal indicates a higher concentration of the toxin in the sample.

Studies have focused on producing highly sensitive and specific monoclonal antibodies against diacetoxyscirpenol (B1670381) (DAS). nih.govnih.gov For example, one study produced the anti-DAS monoclonal antibody 3H10 and developed an ic-ELISA with a 50% inhibitory concentration (IC₅₀) of 5.97 ng/mL and a limit of detection (LOD) of 0.78 ng/mL. nih.govacs.org Another developed the mAb 8A9 with an even lower IC₅₀ of 0.31 µg/L. nih.gov Optimization of assay parameters like pH and organic solvent tolerance is crucial for robust performance. nih.govnih.gov These assays have shown good accuracy, with recovery rates in spiked rice samples ranging from 99.4% to 110.7%. nih.govacs.org

| Monoclonal Antibody | IC₅₀ | Limit of Detection (LOD) | Matrix | Reference |

|---|---|---|---|---|

| 3H10 | 5.97 ng/mL | 0.78 ng/mL | Rice | nih.gov |

| 8A9 | 0.31 µg/L | 0.65 µg/kg | Rice | nih.gov |

Lateral-Flow Immunochromatographic Strip Assays for Rapid Screening

Lateral-flow immunochromatographic strip assays (ICA), also known as strip tests, are simple, rapid, and cost-effective devices designed for on-site screening of contaminants. nih.govnih.gov These assays are based on the same competitive immunoassay principle as ELISA but are performed on a nitrocellulose membrane. nih.gov

For the detection of DAS, these strips typically consist of a sample pad, a conjugate pad containing gold nanoparticle-labeled anti-DAS antibodies, a nitrocellulose membrane with a test line (T-line, coated with a DAS-protein conjugate) and a control line (C-line), and an absorbent pad. nih.gov When the sample extract is applied, it rehydrates the labeled antibodies. If the sample is free of DAS, the antibodies will bind to the T-line, producing a visible color. If DAS is present above a certain concentration, it will bind to the antibodies, preventing them from binding to the T-line, resulting in a weaker or absent T-line. The C-line should always appear, confirming the strip is working correctly.

Researchers have developed lateral-flow ICA strips for DAS with cutoff values of 500 ng/g in rice samples, providing a rapid yes/no answer for initial screening purposes. nih.govacs.org Another developed assay showed a visual LOD of 1 ng/mL and a cut-off value of 10 ng/mL. creative-diagnostics.com These strips serve as effective tools for the preliminary screening of food and feed samples for DAS contamination. nih.gov

Method Validation and Performance Characteristics in Research Applications

Method validation ensures that an analytical procedure is suitable for its intended purpose. For this compound, this involves a rigorous assessment of several performance characteristics to guarantee reliable and accurate measurements in research contexts. nih.govnih.gov

The sensitivity of an analytical method is crucial for detecting low levels of contamination in food and feed. For trichothecenes, methods like LC-MS/MS and enzyme-linked immunosorbent assays (ELISA) are frequently employed. nih.govnih.gov

A key study by Yoshinari et al. (2018) developed an LC-MS/MS method for the simultaneous analysis of DAS and its modified forms, including this compound. To establish the method's performance, a mixed standard solution was diluted to create seven different concentrations, ranging from 0.1 ng/mL to 100 ng/mL. mdpi.com This allowed for the construction of a calibration curve, which is essential for calculating the limits of detection (LOD) and quantification (LOQs). mdpi.com While specific LOD and LOQ values for this compound were not detailed in isolation, the linear range of the standard curve (0.1 to 100 ng/mL) demonstrates the method's capability to quantify the compound across a broad spectrum of concentrations. mdpi.com

For the parent compound, DAS, various immunoassays have been developed with high sensitivity. One indirect competitive ELISA (ic-ELISA) demonstrated a limit of detection of 0.78 ng/mL and a linear working range of 1.57–22.6 ng/mL. nih.gov Another highly sensitive ic-ELISA reported a 50% inhibition concentration (IC₅₀) of 0.31 μg/L and a linear range of 0.08–1.18 μg/L in buffer. mdpi.comnih.gov

Linear Range of Analytical Methods for Trichothecene (B1219388) Detection

| Analyte | Method | Linear Range | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| This compound & other trichothecenes | LC-MS/MS | 0.1 - 100 ng/mL | Not Specified | mdpi.com |

| 4,15-diacetoxyscirpenol (DAS) | ic-ELISA | 1.57 - 22.6 ng/mL | 0.78 ng/mL | nih.gov |

| 4,15-diacetoxyscirpenol (DAS) | ic-ELISA | 0.08 - 1.18 µg/L | 0.65 µg/kg (in rice) | mdpi.comnih.gov |

Specificity is the ability of an analytical method to differentiate and quantify the target analyte in the presence of other, structurally similar compounds. This is particularly important for trichothecen analysis due to the large number of existing analogues. researchgate.net

The LC-MS/MS method is highly specific, as it separates compounds based on their chromatographic retention time and then identifies them by their unique mass-to-charge ratio and fragmentation patterns. youtube.com The method developed by Yoshinari et al. (2018) was capable of simultaneously determining 4,15-DAS, its four modified forms (including this compound), T-2 toxin, HT-2 toxin, and neosolaniol in a single run. mdpi.comnih.gov The distinct retention times for each analyte, such as 7.4 minutes for this compound, demonstrate the method's specificity. researchgate.netnih.gov

In contrast, immunoassays can be prone to cross-reactivity. For example, an early ELISA developed for DAS showed significant cross-reactivity with T-2 toxin (100.0%) and other analogues, which could lead to an overestimation of the target analyte's concentration. nih.gov However, more recent developments have led to monoclonal antibodies with high specificity for DAS, minimizing interference from other trichothecenes. nih.gov

Analyzing mycotoxins in complex food and feed matrices presents challenges due to interferences that can suppress or enhance the analytical signal. r-biopharm.com Therefore, evaluating a method's recovery (accuracy) and reproducibility (precision) in these matrices is essential.

In the validation of the LC-MS/MS method for this compound, recovery studies were performed by spiking blank samples of five different commodities (wheat flour, Job's tears products, rye flour, corn flour, and azuki bean) with the analyte at two different concentrations. The results showed excellent recovery rates for this compound, ranging from 88% to 103%. mdpi.com The method's reproducibility was confirmed by low relative standard deviations (RSDs), which were between 2% and 14% for the lower spiking level (5 μg/kg) and between 1% and 9% for the higher level (50 μg/kg). mdpi.com

Similarly, validation of an ic-ELISA for the parent compound DAS in rice samples showed high recovery rates, ranging from 99.4% to 110.7%, with a coefficient of variation (CV) of less than 6.9%. nih.gov These findings indicate that the methods are robust and reliable for quantifying the target analytes in complex food samples. mdpi.comnih.gov

Recovery and Reproducibility of Analytical Methods for Trichothecenes in Food Matrices

| Analyte | Method | Matrix | Recovery (%) | Reproducibility (RSD/CV %) | Source |

|---|---|---|---|---|---|

| This compound | LC-MS/MS | Various Cereals | 88 - 103 | 1 - 14 | mdpi.com |

| 4,15-diacetoxyscirpenol (DAS) | ic-ELISA | Rice | 99.4 - 110.7 | < 6.9 | nih.gov |

| Various Trichothecenes | LC-MS/MS | Cereals | 83.3 - 92.8 | 0.5 - 12.6 | nih.gov |

Application of Analytical Methods in Research on Natural Occurrence and Distribution

Validated analytical methods are instrumental in surveying the natural occurrence of this compound and its co-contaminants in agricultural products, providing essential data for risk assessment. europa.eu

The application of a validated LC-MS/MS method in a survey of 248 retail food samples in Japan represented the first report on the quantification of modified forms of DAS, including this compound, in cereals. mdpi.comnih.gov

The study revealed that this compound was present in several commodities. It was most frequently detected in Job's tears products, with a positive rate of 63% and a mean concentration of 2 µg/kg. mdpi.comnih.gov It was also found in corn flour samples, although at lower mean concentrations. mdpi.comnih.gov The parent compound, 4,15-diacetoxyscirpenol, was found in Job's tears products at a higher mean concentration of 13 µg/kg and a maximum level of 70 µg/kg. mdpi.comnih.gov

Occurrence of this compound (7,8-diHDAS) and 4,15-diacetoxyscirpenol (4,15-DAS) in Japanese Retail Foods

| Commodity | Analyte | Positive Rate (%) | Mean Conc. (µg/kg) | Max Conc. (µg/kg) | Source |

|---|---|---|---|---|---|

| Job's Tears Products | 7,8-diHDAS | 63 | 2 | Not Specified | mdpi.comnih.gov |

| 4,15-DAS | 63 | 13 | 70 | mdpi.comnih.gov | |

| Corn Flour | 7,8-diHDAS | Not Specified | Low Concentration | Not Specified | mdpi.comnih.gov |

| 4,15-DAS | 15 | 0.07 | < 1 | mdpi.comnih.gov | |

| Azuki Bean | 4,15-DAS | 9 | 0.02 | < 1 | mdpi.comnih.gov |

| Wheat Flour | 4,15-DAS & 7,8-diHDAS | 0 | Not Detected | Not Detected | mdpi.com |

| Rye Flour | 4,15-DAS & 7,8-diHDAS | 0 | Not Detected | Not Detected | mdpi.com |

Mycotoxins rarely occur in isolation, and the co-occurrence of multiple toxins can lead to additive or synergistic toxic effects. nih.govnih.gov Analytical methods capable of simultaneous detection are therefore vital.

The research by Yoshinari et al. (2018) revealed that samples contaminated with 4,15-DAS also contained its modified forms. mdpi.comnih.gov Specifically, in Job's tears products, this compound was detected alongside its parent compound 4,15-DAS and other modified forms. mdpi.comnih.gov These samples were also found to be co-contaminated with other type A trichothecenes, such as T-2 toxin and HT-2 toxin. mdpi.com

Interestingly, a geographical difference was observed in the co-occurrence patterns. In Job's tears products from Southeast Asia, this compound and 4,15-DAS were detected in all samples, while T-2 and HT-2 toxins were absent. mdpi.com This highlights the importance of comprehensive co-occurrence studies to understand regional contamination profiles and potential combined exposures. mdpi.com

Comparative Research on 7,8 Dihydroxy 4,15 Diacetoxyscirpenol with Other Trichothecenes

Comparative Analysis of Structural Features with Related Type A Trichothecenes (e.g., 4,15-Diacetoxyscirpenol, 7-Hydroxydiacetoxyscirpenol, T-2 toxin, HT-2 toxin)

The family of trichothecene (B1219388) mycotoxins is characterized by a common tetracyclic sesquiterpenoid 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure. nih.govoncotarget.comresearchgate.net This core is responsible for the fundamental biological activity of the group. oncotarget.comfoodb.ca Type A trichothecenes, the group to which 7,8-Dihydroxy-4,15-diacetoxyscirpenol belongs, are distinguished from other types (like Type B) by the absence of a ketone (carbonyl) group at the C-8 position. nih.govoncotarget.comnih.gov Instead, Type A members may have a hydroxyl group, an ester function, or no oxygen substitution at this position. nih.gov

The specific identity and biological potency of each Type A trichothecene are determined by the pattern of functional groups substituted at various carbons of the EPT backbone, primarily at positions C-3, C-4, C-7, C-8, and C-15. wikipedia.org

A comparative analysis of this compound and its close relatives reveals key structural distinctions:

This compound: As its name implies, this compound is characterized by hydroxyl (-OH) groups at both the C-7 and C-8 positions and acetyl (-OCOCH₃) groups at the C-4 and C-15 positions.

4,15-Diacetoxyscirpenol (DAS): Also known as Anguidine, this mycotoxin has a hydroxyl group at C-3 and two acetyl groups at C-4 and C-15. researchgate.netwikipedia.org It lacks any substitution at C-7 and C-8. nih.gov

7-Hydroxydiacetoxyscirpenol: This compound features a hydroxyl group at the C-7 position. Like DAS, it possesses two acetoxy groups, which are typically located at C-4 and C-15.

T-2 Toxin: A highly potent trichothecene, the T-2 toxin has a hydroxyl group at C-3, acetyl groups at C-4 and C-15, and a distinctive, more complex isovaleroxy ester group at the C-8 position. oncotarget.commdpi.com

HT-2 Toxin: The major metabolite of the T-2 toxin, the HT-2 toxin is formed by the hydrolysis of the acetyl group at the C-4 position. nih.gov This results in a molecule with hydroxyl groups at C-3 and C-4, an acetyl group at C-15, and the isovaleroxy group at C-8. nih.govnih.gov

The following interactive table provides a direct comparison of the functional groups at key positions for these related Type A trichothecenes.

| Compound Name | Functional Group at C-3 | Functional Group at C-4 | Functional Group at C-7 | Functional Group at C-8 | Functional Group at C-15 |

|---|---|---|---|---|---|

| This compound | Hydroxyl | Acetoxy | Hydroxyl | Hydroxyl | Acetoxy |

| 4,15-Diacetoxyscirpenol (DAS) | Hydroxyl | Acetoxy | Hydrogen | Hydrogen | Acetoxy |

| 7-Hydroxydiacetoxyscirpenol | Hydroxyl | Acetoxy | Hydroxyl | Hydrogen | Acetoxy |

| T-2 toxin | Hydroxyl | Acetoxy | Hydrogen | Isovaleroxy | Acetoxy |

| HT-2 toxin | Hydroxyl | Hydroxyl | Hydrogen | Isovaleroxy | Acetoxy |

Comparative Studies of Cellular and Molecular Potency and Mechanisms of Action

The primary molecular mechanism of action for trichothecenes is the inhibition of eukaryotic protein synthesis. nih.govnih.govwikipedia.org This is achieved by binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase center and disrupts polypeptide chain initiation, elongation, or termination. nih.govwikipedia.org The 12,13-epoxy ring is essential for this ribosome-binding activity and is a critical determinant of their biological effects. oncotarget.comfoodb.ca

The inhibition of protein synthesis triggers a cascade of downstream cellular events known as the "ribotoxic stress response". researchgate.net This response involves the activation of mitogen-activated protein kinases (MAPKs), which are crucial signaling molecules involved in cellular processes like apoptosis (programmed cell death). researchgate.netresearchgate.net Furthermore, trichothecene activity can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components like membranes and DNA. nih.govnih.gov

Comparative assessments indicate differences in potency among these analogs:

T-2 toxin is consistently reported as one of the most potent and toxic of the simple trichothecenes. mdpi.com Its complex ester group at C-8 is thought to contribute significantly to its high cytotoxicity.

HT-2 toxin , as the primary metabolite of T-2, exhibits a toxicity level often considered equivalent to T-2 toxin itself. researchgate.net

4,15-Diacetoxyscirpenol (DAS) is also a potent inhibitor of protein synthesis. nih.gov However, in comparative studies, T-2 toxin is consistently found to be more potent than 4,15-DAS when evaluating similar in vitro and in vivo endpoints. researchgate.net

The relative potencies of This compound and 7-Hydroxydiacetoxyscirpenol are less defined in the literature. However, structure-activity relationships suggest that increased hydroxylation can alter a compound's polarity and interaction with cellular targets, potentially modifying its potency relative to a parent compound like DAS. Small structural changes can lead to large changes in biological activity. nih.gov Studies have shown that both Type A and Type B trichothecenes with a C-3 hydroxyl group are generally more toxic than their C-3 acetylated counterparts. nih.govresearchgate.net

The following table summarizes the key mechanistic aspects and cellular consequences.

| Compound | Primary Molecular Target | Mechanism of Action | Key Downstream Cellular Effects |

|---|---|---|---|

| All Compared Trichothecenes | 60S ribosomal subunit | Inhibition of protein synthesis (peptidyl transferase) | Ribotoxic stress response, MAPK activation, Oxidative stress, Apoptosis induction |

| T-2 toxin | 60S ribosomal subunit | Potent inhibition of protein synthesis | Strong induction of apoptosis and oxidative stress researchgate.net |

| HT-2 toxin | 60S ribosomal subunit | Potent inhibition of protein synthesis, similar to T-2 toxin researchgate.net | Induces apoptosis nih.gov |

| 4,15-Diacetoxyscirpenol (DAS) | 60S ribosomal subunit | Inhibition of protein synthesis nih.gov | Induces apoptosis in T-cells via caspase activation nih.gov |

| This compound | 60S ribosomal subunit (presumed) | Inhibition of protein synthesis (presumed) | Not specifically detailed in available research |

Assessment of Additive or Synergistic Effects in Co-exposure Scenarios (if applicable to non-toxicology research)

Research into the combined effects of trichothecenes is an area of significant interest, as the co-occurrence of multiple mycotoxins in contaminated materials is common. mdpi.com These interaction studies predominantly focus on toxicological endpoints, examining how combinations of mycotoxins affect cellular health and function. The interactions can be classified as additive (the combined effect equals the sum of individual effects), synergistic (the combined effect is greater than the sum), or antagonistic (the combined effect is less than the sum). mdpi.com

While the prompt excludes purely toxicological data, the mechanistic basis of these interactions is relevant to cellular and molecular research. Evidence suggests that structurally similar trichothecenes can have additive effects. For instance, studies on 4,15-DAS and T-2/HT-2 toxin indicate that they cause similar effects at the biochemical and cellular levels, and there is evidence of an additive dose effect when co-exposure occurs. researchgate.netnih.gov This has led to regulatory bodies grouping these specific toxins for risk assessment purposes. researchgate.netnih.gov

Other research on different mycotoxin mixtures has demonstrated the potential for synergistic effects, particularly at low concentrations. A study on Type B trichothecenes, for example, found that binary or ternary mixtures were synergistic at low doses when measuring cytotoxicity in intestinal epithelial cells. osti.gov Such findings suggest that the combined presence of mycotoxins may elicit a greater cellular response than would be predicted from their individual potencies alone. osti.gov

Currently, specific non-toxicological research detailing the additive or synergistic effects of this compound in co-exposure scenarios with other trichothecenes is not widely available. However, based on the principle of additive action observed for other closely related Type A trichothecenes, it is plausible that similar interactions could occur.

Q & A

Basic Research Questions

Q. What are the key structural features of 7,8-Dihydroxy-4,15-diacetoxyscirpenol, and how do they influence its chemical reactivity?

- Methodological Answer : The compound’s structure includes a scirpenol backbone with hydroxyl and acetyloxy groups at positions 7,8 and 4,15, respectively. Its stereochemistry (e.g., InChI identifier: ARKWUSFUCGIADI-LQTPHHOGSA-N) and SMILES notation ([C@]12(...)CO2) suggest intramolecular hydrogen bonding and steric hindrance, which affect solubility and reactivity. Structural analysis via NMR and X-ray crystallography is recommended to validate these features .

Q. What analytical techniques are most reliable for detecting this compound in complex matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to the compound’s polar functional groups and low volatility. Calibration standards (e.g., 100 µg/mL in acetonitrile) should be used with ion-trap or triple-quadrupole MS systems to enhance sensitivity. Ensure protocols align with NIST guidelines for validation, though reference data gaps may require cross-validation with synthetic analogs .

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?

- Methodological Answer : Employ factorial design to test variables like reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design could identify interactions between these factors. Pre-experimental screening (e.g., pre-testing solvents like dichloromethane vs. acetonitrile) reduces trial-and-error inefficiencies .

Advanced Research Questions

Q. What mechanisms underlie the compound’s biological toxicity, and how can in vitro models be standardized to study these effects?

- Methodological Answer : The acetyloxy groups likely contribute to cytotoxicity via inhibition of mitochondrial function. Use human hepatocyte cell lines (e.g., HepG2) with dose-response assays (0.1–100 µM) and ROS detection kits. Control for batch variability by sourcing cells from certified repositories and replicating experiments across ≥3 independent trials. Contrast findings with structurally related mycotoxins (e.g., diacetoxyscirpenol analogs) to isolate mechanistic pathways .

Q. How can contradictory data on environmental persistence of this compound be resolved?

- Methodological Answer : Variability in degradation studies may stem from differences in soil pH or microbial communities. Conduct meta-analyses using databases like the HPV Chemical Challenge Program, prioritizing studies with documented QA/QC protocols. Use multivariate regression to identify confounding variables (e.g., organic carbon content) and design lab-scale microcosm experiments to isolate key factors .

Q. What advanced computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (GROMACS) can model binding affinities to proteins like cytochrome P450. Validate predictions using surface plasmon resonance (SPR) to measure real-time interaction kinetics. Cross-reference results with PubChem bioactivity data to identify discrepancies between in silico and in vitro findings .

Q. How can researchers address ethical challenges in toxicity studies involving human cell lines or animal models?

- Methodological Answer : Follow institutional review board (IRB) protocols for human-derived materials and adhere to the 3Rs (Replacement, Reduction, Refinement) in animal studies. For in vitro work, use commercially available cell lines with waived consent requirements. Document all procedures in alignment with the Application for Research Involving Human Subjects guidelines to ensure compliance .

Data Presentation and Validation

Q. What are best practices for visualizing structural and bioactivity data in publications?

- Methodological Answer : Limit figures to 2–3 chemical structures per table of contents graphic, avoiding compound-specific identifiers (e.g., "4b"). Use color-coded heatmaps for dose-response data and 3D electrostatic potential maps for structural analyses. Ensure alignment with journal guidelines (e.g., Med. Chem. Commun. prohibits gels/graphs in abstracts) .

Q. How should researchers handle studies with inconclusive or negative results?

- Methodological Answer : Transparently report limitations (e.g., low sample size, detection limits) in the "Discussion" section. Use sensitivity analyses to quantify uncertainty and propose follow-up experiments (e.g., higher-resolution MS). Reference frameworks like the CRDC 2020 classification to contextualize engineering-related challenges (e.g., separation technologies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.